molecular formula C9H10O4 B1303491 Ethyl 2,3-dihydroxybenzoate CAS No. 3943-73-5

Ethyl 2,3-dihydroxybenzoate

Cat. No.: B1303491
CAS No.: 3943-73-5
M. Wt: 182.17 g/mol
InChI Key: RHMQSXRCGOZYND-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is an ester derivative of 2,3-dihydroxybenzoic acid, also known as pyrocatechuic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and an ethyl ester group. It is commonly used in various chemical and biological research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2,3-dihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

Ethyl 2,3-dihydroxybenzoate primarily targets the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . It also acts as a prolyl hydroxylase enzyme inhibitor . These targets play crucial roles in various biological processes, including ATP-dependent reactions and hypoxia response.

Mode of Action

The compound interacts with its targets by activating the carboxylate group of 2,3-dihydroxybenzoate (DHB) via ATP-dependent PPi exchange reactions, leading to the formation of the acyladenylate . As a prolyl hydroxylase inhibitor, it modulates adaptive responses to hypobaric hypoxia .

Biochemical Pathways

This compound affects several biochemical pathways. It induces neurite outgrowth of PC12 cells via the IGF-1/PI3K/ERK signaling pathway . It also interferes with substrate translocation via a bacterial efflux pump . Furthermore, it is involved in the decarboxylation and carboxylation reactions .

Pharmacokinetics

The pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the compound’s bioavailability and determine its distribution and elimination in the body.

Result of Action

The compound has been shown to attenuate acute hypobaric hypoxia-mediated vascular leakage in the brain . It effectively scales down hypoxia-induced cerebral edema and downregulates brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .

Safety and Hazards

Ethyl 2,3-dihydroxybenzoate is classified as a serious eye damage/eye irritation and skin sensitization category 1 . It may cause an allergic skin reaction and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid dust formation .

Future Directions

The results of a study on 2,3-dihydroxybenzoate decarboxylase provide a promising strategy for engineering decarboxylases with higher carboxylation efficiency . Another study suggests that Ethyl 2,3-dihydroxybenzoate has great potential as a local drug delivery system for bone tissue scaffolds .

Biochemical Analysis

Biochemical Properties

Ethyl 2,3-dihydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as prolyl hydroxylase, which is involved in the regulation of hypoxia-inducible factors (HIFs). The interaction between this compound and prolyl hydroxylase leads to the inhibition of the enzyme, thereby stabilizing HIFs and promoting adaptive responses to hypoxia . Additionally, this compound has been shown to interact with metallothioneins, which are proteins involved in metal ion homeostasis and protection against oxidative stress .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In primary astrocytes, this compound has been found to have a cytoprotective effect against oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . Furthermore, this compound influences cell signaling pathways by modulating the activity of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels . This compound also affects gene expression by upregulating the expression of genes involved in antioxidant defense and anti-inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and subsequent modulation of their activity. One of the key interactions is with prolyl hydroxylase, where this compound acts as an inhibitor, preventing the hydroxylation of hypoxia-inducible factors and thereby stabilizing them . This stabilization leads to the activation of various genes involved in adaptive responses to hypoxia. Additionally, this compound binds to metallothioneins, enhancing their antioxidant and anti-inflammatory properties . These interactions result in the modulation of cellular metabolism and gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Over time, this compound has been found to maintain its cytoprotective effects in primary astrocytes, with sustained upregulation of antioxidant enzymes and anti-inflammatory proteins . Long-term exposure to this compound in in vitro studies has demonstrated its ability to consistently modulate cellular responses to oxidative stress and hypoxia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Sprague-Dawley rats, administration of this compound at a dosage of 75 mg/kg for three days resulted in significant attenuation of hypoxia-induced cerebral edema and inflammation . Higher doses of this compound have been associated with increased cytoprotective effects, while excessively high doses may lead to potential toxic effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and hypoxia responses. This compound interacts with prolyl hydroxylase enzymes, which are key regulators of hypoxia-inducible factors . By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factors, leading to the activation of genes involved in antioxidant defense and metabolic adaptation to low oxygen levels . Additionally, this compound enhances the activity of metallothioneins, contributing to its overall metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound is known to interact with transporters involved in the uptake and distribution of aromatic esters . The localization and accumulation of this compound within cells are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes and into specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules involved in oxidative stress responses and hypoxia adaptation . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its movement within the cell . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dihydroxybenzoate can be synthesized through the esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion. The general reaction is as follows:

2,3-Dihydroxybenzoic acid+EthanolH2SO4Ethyl 2,3-dihydroxybenzoate+Water\text{2,3-Dihydroxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,3-Dihydroxybenzoic acid+EthanolH2​SO4​​Ethyl 2,3-dihydroxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Comparison with Similar Compounds

Ethyl 2,3-dihydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 3,4-dihydroxybenzoate: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.

    Ethyl 2,5-dihydroxybenzoate: Another isomer with hydroxyl groups at the 2 and 5 positions, used in different applications.

    Ethyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.

Properties

IUPAC Name

ethyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMQSXRCGOZYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381572
Record name ethyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-73-5
Record name ethyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dihydroxybenzoic acid (25 g) in ethanol (320 ml) was added concentrated sulfuric acid (1.8 ml), and the mixture was heated under reflux for one day. The reaction mixture was concentrated, poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to normal phase chromatography (elution solvent ethyl acetate) to give the title compound (30 g, 100%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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